molecular formula C10H15BrN2S B3092132 (3r)-1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine CAS No. 1222713-95-2

(3r)-1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine

Cat. No.: B3092132
CAS No.: 1222713-95-2
M. Wt: 275.21 g/mol
InChI Key: UFMSZIOUQWOXDI-MRVPVSSYSA-N
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Description

(3R)-1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine (CAS 1222713-95-2) is a chiral piperidine-based building block of high interest in medicinal chemistry and pharmaceutical research. Its molecular formula is C 10 H 15 BrN 2 S and it has a molecular weight of 275.21 g/mol . The compound features a bromothiophene moiety, a privileged structure in drug discovery known to facilitate interactions with various biological targets. The presence of the bromine atom makes this molecule a versatile synthetic intermediate, suitable for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create more complex structures for biological evaluation . The specific (3R) stereochemistry of the piperidine-3-amine core is critical for achieving selective interactions with asymmetric biological systems, such as enzymes and receptors. This chiral amine functionality is commonly found in active pharmaceutical ingredients and bioactive molecules. Researchers can leverage this compound in the synthesis of potential protease inhibitors, receptor modulators, or other pharmacologically active agents. It is supplied as a high-grade chemical for research purposes. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-1-[(5-bromothiophen-2-yl)methyl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2S/c11-10-4-3-9(14-10)7-13-5-1-2-8(12)6-13/h3-4,8H,1-2,5-7,12H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMSZIOUQWOXDI-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(S2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CC2=CC=C(S2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r)-1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine typically involves the following steps:

    Formation of the 5-bromothiophene moiety: This can be achieved through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment to the piperidine ring: The brominated thiophene is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction. This step may require a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3r)-1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-brominated thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(3r)-1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3r)-1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Structural Analog Overview

The compound is compared to piperidin-3-amine derivatives with varying aromatic/heterocyclic substituents. Key analogs include:

Compound Name Aromatic/Heterocyclic Group Molecular Formula Molecular Weight Key Features
(3R)-1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine 5-Bromothiophen-2-yl C11H14BrN2S 299.21 g/mol Thiophene ring, bromine substituent
(3R)-1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-amine 4-Fluoro-2-methylphenyl C14H19FN2 234.31 g/mol Fluorine substituent, methyl group
(3R)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine 4-Chlorophenyl C12H17ClN2 224.73 g/mol Chlorine substituent, phenyl ring
(3R)-1-(2-Methoxybenzyl)piperidin-3-amine 2-Methoxyphenyl C13H20N2O 220.31 g/mol Methoxy group, electron-donating substituent
(3R)-1-(5-Trifluoromethylpyridin-2-yl)pyrrolidin-3-amine 5-Trifluoromethylpyridin-2-yl C11H13F3N4 258.24 g/mol Pyridine ring, CF3 group
(3R)-1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine Pyrrolo[2,3-d]pyrimidin-4-yl C11H15N5 217.27 g/mol Fused heterocycle, nitrogen-rich

Key Structural and Functional Differences

  • Aromatic vs. Heterocyclic Rings : The thiophene in the target compound provides a sulfur-containing heterocycle, contrasting with phenyl (e.g., 4-chlorophenyl) or pyridine rings (e.g., 5-trifluoromethylpyridin-2-yl). Thiophene’s lower electronegativity compared to pyridine may alter binding interactions in biological targets .
  • Substituent Effects: Bromine’s size and polarizability (present in the target compound) differ from fluorine (4-fluoro analog) or chlorine (4-chloro analog).
  • Chirality : All listed compounds retain the (3R)-configuration, critical for enantioselective interactions in biological systems .

Pharmacological Implications

  • Thiophene vs.
  • Bromine’s Role : Bromine’s hydrophobicity and halogen bonding may enhance binding affinity in certain enzyme pockets, as observed in brominated kinase inhibitors .
  • Heterocyclic Diversity : Pyridine and pyrrolopyrimidine analogs (e.g., ) are prevalent in kinase inhibitors, suggesting the target compound could be repurposed for similar applications .

Notes

Data Limitations : While structural data are abundant, direct pharmacological or pharmacokinetic studies on the target compound are absent in the provided evidence.

Future Directions : Comparative studies on binding affinity (e.g., using crystallography or molecular docking) are needed to quantify differences among analogs .

Biological Activity

(3R)-1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article summarizes the available data on its biological activity, including antiviral, anti-inflammatory, and antibacterial properties, and presents relevant case studies and research findings.

  • Molecular Formula : C10H14BrN2S
  • Molecular Weight : 276.19 g/mol
  • CAS Number : [11463704]

This compound features a piperidine ring substituted with a bromothiophene moiety, which is significant for its biological interactions.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives containing β-amino acid moieties have shown effectiveness against various viruses:

CompoundVirus TargetedActivity
A-87380Neuraminidase InhibitorEffective against influenza viruses
A-192558Neuraminidase InhibitorHigher efficacy compared to standard treatments
Compound 5HSV-1Exhibited significant anti-herpetic activity

The study highlighted that these compounds were synthesized using combinatorial chemistry techniques, leading to the discovery of new antiviral agents with optimized structures for enhanced efficacy .

Anti-inflammatory and Antibacterial Properties

In addition to antiviral activity, compounds with similar structures have been evaluated for anti-inflammatory and antibacterial effects. For example:

  • Anti-inflammatory Activity : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Antibacterial Activity : Certain analogs have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents.

Study on Antiviral Efficacy

A study conducted by Bernardino et al. explored the antiviral activities of various heterocyclic compounds, including those derived from piperidine structures. The results indicated that compounds featuring the bromothiophene moiety had enhanced antiviral effects against tobacco mosaic virus (TMV) and other viral strains. The study utilized Vero cells infected with HSV-1 to assess the therapeutic index of these compounds .

Anti-HSV Activity Evaluation

Another investigation focused on the anti-HSV activity of piperidine derivatives. The researchers found that certain compounds exhibited a high selectivity index, indicating low cytotoxicity while maintaining potent antiviral action. The study concluded that modifications to the piperidine structure could lead to more effective anti-HSV agents .

Q & A

Basic: What spectroscopic and analytical methods are recommended for confirming the structure and purity of (3R)-1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm the stereochemistry (3R configuration) and verify substituent positions (e.g., bromothiophene and piperidine moieties). For example, coupling constants in 1^1H NMR can resolve stereochemical ambiguities .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing bromine isotopic signatures .
  • Elemental Analysis: Confirm empirical formula (C10_{10}H15_{15}BrN2_2S) via combustion analysis for C, H, N, and Br content .
  • Chiral HPLC: Ensure enantiomeric purity using chiral stationary phases, critical for studies requiring stereochemical accuracy .

Advanced: How can QSAR models be developed to predict the biological activity of this compound, and what parameters are most influential?

Answer:

  • Descriptor Selection: Use software like MOE to compute electronic (e.g., HOMO/LUMO energies), steric (e.g., molar refractivity, SMR), and lipophilic (Log P) parameters. Evidence shows Log P and SMR are critical for antibacterial QSAR models .
  • Model Validation: Apply cross-validation (e.g., leave-one-out) and external test sets to ensure robustness. Prioritize models with high correlation coefficients (r2>0.8r^2 > 0.8) and low prediction errors .
  • Case Study: For piperidine derivatives, QSAR equations often highlight bromine’s electron-withdrawing effects enhancing antibacterial activity by modulating target binding .

Basic: What synthetic strategies are effective for introducing the 5-bromothiophene moiety into the piperidine scaffold?

Answer:

  • Stepwise Condensation: React 5-bromo-2-thiophenecarboxaldehyde with a piperidin-3-amine precursor via reductive amination. Use NaBH3_3CN or H2_2/Pd-C for imine reduction .
  • Protection-Deprotection: Protect the amine group (e.g., Boc) during alkylation of the thiophene methyl group to prevent side reactions. Final deprotection with TFA yields the target compound .
  • Yield Optimization: Microwave-assisted synthesis can reduce reaction times (e.g., 30–60 minutes at 100°C) while maintaining >80% yield .

Advanced: How should researchers design experiments to assess the environmental fate of this compound, particularly its persistence and degradation pathways?

Answer:

  • Experimental Framework (from INCHEMBIOL):
    • Abiotic Studies: Expose the compound to UV light, varying pH, and oxidizing agents (e.g., H2_2O2_2) to simulate environmental degradation. Monitor half-life using HPLC .
    • Biotic Studies: Use soil or water microcosms to identify microbial degradation products via LC-MS/MS. Track bromine release (e.g., ion chromatography) as a marker of debromination .
    • QSAR for Ecotoxicity: Predict bioaccumulation potential using Log P (>3 indicates high risk) and biodegradation models (e.g., EPI Suite) .

Advanced: What methodologies ensure stereochemical purity during synthesis, and how can enantiomeric excess (ee) be quantified?

Answer:

  • Chiral Resolution: Use chiral auxiliaries (e.g., (R)- or (S)-mandelic acid) during crystallization to separate enantiomers. For example, diastereomeric salt formation can achieve >95% ee .
  • Asymmetric Catalysis: Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of imine intermediates .
  • Analytical Validation: Combine chiral HPLC (e.g., Chiralpak AD-H column) with circular dichroism (CD) spectroscopy to confirm ee and absolute configuration .

Basic: What safety protocols are critical when handling brominated intermediates during synthesis?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and eye protection. Brominated compounds can cause severe skin/eye irritation .
  • Ventilation: Perform reactions in fume hoods to avoid inhaling volatile bromine byproducts (e.g., HBr gas) .
  • Waste Disposal: Neutralize brominated waste with 10% sodium thiosulfate before disposal to prevent environmental contamination .

Advanced: How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Answer:

  • Pharmacokinetic Profiling: Measure plasma stability (e.g., incubation with liver microsomes) and bioavailability (e.g., Cmax_{max}, AUC) to identify metabolic inactivation .
  • Target Engagement Studies: Use radiolabeled analogs (e.g., 14^{14}C-labeled compound) to verify target binding in vivo via autoradiography or PET imaging .
  • Dose-Response Refinement: Adjust dosing regimens based on allometric scaling (e.g., mouse-to-human conversion) to align in vitro IC50_{50} with effective plasma concentrations .

Advanced: What statistical approaches are recommended for analyzing dose-response relationships in toxicity assays?

Answer:

  • Probit Analysis: Model mortality data using log-transformed doses to calculate LD50_{50} values and 95% confidence intervals .
  • ANOVA with Post Hoc Tests: For multi-dose experiments, apply Tukey’s HSD to compare means across treatment groups. Use split-plot designs to account for repeated measures .
  • ECHA Guidelines: Follow OECD Test No. 423 (acute oral toxicity) for standardized statistical reporting, including Hill slopes and goodness-of-fit metrics (e.g., R2^2) .

Basic: What computational tools are suitable for predicting the compound’s solubility and membrane permeability?

Answer:

  • Solubility Prediction: Use ACD/Labs or ChemAxon software to calculate intrinsic solubility (Log S) from molecular descriptors. Bromine’s hydrophobicity often reduces aqueous solubility .
  • Permeability Modeling: Apply the Lipinski Rule of Five (Log P < 5, MW < 500) and PAMPA assays to predict blood-brain barrier penetration. Piperidine’s basicity (pKa ~8–10) may enhance passive diffusion .

Advanced: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) be used to study metabolic pathways of this compound?

Answer:

  • Stable Isotope Tracing: Synthesize 13^{13}C-labeled analogs at the piperidine ring or thiophene methyl group. Track incorporation into metabolites via LC-HRMS .
  • NMR-Based Flux Analysis: Use 15^{15}N labeling to map amine group transformations (e.g., deamination, conjugation) in hepatic microsomal assays .
  • Quantitative MS: Isotope dilution methods (e.g., SILAC) improve quantification of metabolite concentrations in complex matrices .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3r)-1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine
Reactant of Route 2
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(3r)-1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine

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